![molecular formula C34H36FN5O7 B590851 (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide CAS No. 1403850-91-8](/img/structure/B590851.png)
(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the conditions under which it reacts, the products it forms, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, solubility testing, and reactivity testing can be used .Scientific Research Applications
Protein-Protein Interaction Inhibition
PPI-2206 has been used in the field of protein-protein interaction prediction methods. It plays a diverse and important role in cells, particularly in protein-protein inhibitor, antibody-antigen complex, and supercomplexes .
Microtubule Modulation
DZ-2384, another name for PPI-2206, has distinct effects on microtubule curvature and dynamics. It binds the vinca domain of tubulin in a distinct way, imparting structurally and functionally different effects on microtubule dynamics compared to other vinca-binding compounds .
Anticancer Agent
DZ-2384 exhibits potent antitumor activity in models of multiple cancer types. It is highly effective in patient-derived taxane-sensitive and taxane-resistant xenograft models of triple-negative breast cancer (TNBC) at lower doses and over a wider range relative to paclitaxel .
Neurotoxicity Reduction
One of the significant advantages of DZ-2384 is its lack of neurotoxicity at effective plasma concentrations. This makes it a safer alternative to other microtubule-targeting agents (MTAs) that often cause neuropathy .
Enhanced Therapeutic Window
DZ-2384 has a superior pharmacologic profile over currently used taxanes. It has a wider therapeutic window, which means it can be effective at lower doses and over a wider range .
Synergistic with Anti-CTLA-4 Immunotherapy
In the context of combining chemotherapy with immune checkpoint inhibitors, DZ-2384 has been found to act synergistically with anti-CTLA-4 immunotherapy. This makes it a promising therapeutic agent for the treatment of metastatic TNBC .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-[(1S,9R,16S,19S)-19-tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O7/c1-15(2)25(42)29(44)37-22-11-16-6-9-23-20(10-16)34(19-12-17(35)7-8-21(19)38-32(34)46-23)27-24(30-36-18(13-41)14-45-30)39-31(47-27)26(33(3,4)5)40-28(22)43/h6-10,12,14-15,22,25-26,32,38,41-42H,11,13H2,1-5H3,(H,37,44)(H,40,43)/t22-,25-,26+,32+,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKSNRMVOUTNLC-UQGRYWQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC3=C(C=C2)OC4C3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)C(NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H]1CC2=CC3=C(C=C2)O[C@@H]4[C@]3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)[C@@H](NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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